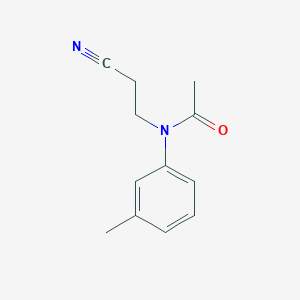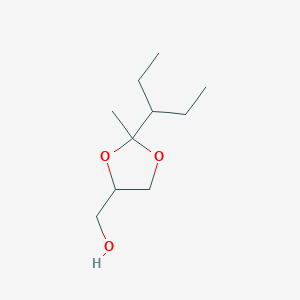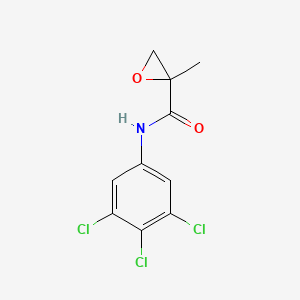![molecular formula C29H38N2 B14492038 4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-20-4](/img/structure/B14492038.png)
4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of diarylmethanes. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a central 4-hexylphenyl group. This compound is known for its applications in dye manufacturing and as a reagent in various chemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable aldehyde or ketone under acidic conditions. One common method is the condensation reaction between N,N-dimethylaniline and 4-hexylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the hexylphenyl group play crucial roles in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): A structurally similar compound with two N,N-dimethylaniline groups connected by a methylene bridge.
Michler’s base: Another related compound used in dye synthesis and as a reagent in chemical assays.
Uniqueness
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the hexylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic targets, making it valuable in various applications.
Propiedades
Número CAS |
65444-20-4 |
|---|---|
Fórmula molecular |
C29H38N2 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-(4-hexylphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C29H38N2/c1-6-7-8-9-10-23-11-13-24(14-12-23)29(25-15-19-27(20-16-25)30(2)3)26-17-21-28(22-18-26)31(4)5/h11-22,29H,6-10H2,1-5H3 |
Clave InChI |
PUUKMHRODAQAOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)




![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)

![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)




